5-Methoxy-2,3-dihydro-1H-inden-2-amine, also known as 5-methoxy-2-aminoindane, is a compound belonging to the indane family. It has gained attention for its potential applications in medicinal chemistry, particularly as a candidate for alcohol replacement drugs due to its less toxic profile compared to ethanol. The compound's molecular structure was first mentioned in a patent in 1998 and has since been detailed in peer-reviewed literature .
The synthesis of 5-methoxy-2,3-dihydro-1H-inden-2-amine typically involves several key steps:
One efficient method reported involves using ethyl 1H-indene-1-carboxylate as a precursor, which is subjected to hydrogenation, hydrolysis, amidation, and reduction processes. This multi-step synthesis has been noted for its mild reaction conditions and high yields of the final product .
The molecular formula of 5-methoxy-2,3-dihydro-1H-inden-2-amine is , with a molecular weight of approximately 179.22 g/mol. The compound features a methoxy group at the 5-position of the indene ring and an amino group at the 2-position.
Key structural identifiers include:
5-Methoxy-2,3-dihydro-1H-inden-2-amine can participate in various chemical reactions including:
The specific conditions for these reactions vary significantly based on the desired product and can involve reagents such as sodium hypochlorite or other oxidizing agents .
5-Methoxy-2,3-dihydro-1H-inden-2-amine is typically presented as a hydrochloride salt for stability and ease of handling. Its physical state can vary based on purity and preparation method.
Key chemical properties include:
Relevant data from chemical databases provide insights into its stability under various conditions .
5-Methoxy-2,3-dihydro-1H-inden-2-amine has potential applications across several fields:
Research continues to explore its efficacy and safety in various applications, emphasizing its role as a promising candidate in pharmacological studies .
Systematic and Common NomenclatureThe compound is systematically named 5-methoxy-2,3-dihydro-1H-inden-2-amine under IUPAC conventions, reflecting its methoxy-substituted indane core with an amine group at the 2-position. Its hydrochloride salt form (CAS: 81593-54-6) is prevalent in research due to enhanced stability and solubility, while the freebase form carries CAS 73305-09-6 [2] . Common synonyms include MEAI (Methoxyaminoindane), 5-MeO-AI, 5-Methoxy-2-aminoindane, and CMND-100 (its developmental code name in therapeutic contexts) [2] [6]. Table 1 consolidates key nomenclature variants.
Structural Features and Physicochemical PropertiesMEAI features a bicyclic indane scaffold—a benzene ring fused to a five-membered aliphatic ring—creating conformational rigidity compared to flexible phenethylamines like amphetamine. Critical substituents include:
This structure classifies MEAI as a semirigid amphetamine analog, with the indane ring restricting rotational freedom and potentially enhancing target selectivity. Table 2 summarizes key physicochemical properties, with the hydrochloride salt (molecular formula: C₁₀H₁₄ClNO; MW: 199.68 g/mol) demonstrating solubility in polar solvents like DMSO (15 mg/mL) and ethanol (10 mg/mL) [2] [9].
Positioning Within the 2-Aminoindane FamilyMEAI belongs to a broader class of synthetic aminoindanes explored for psychoactive and therapeutic effects. It shares core structural motifs with:
Unlike cathinones or piperazines—classes prevalent in novel psychoactive substances (NPS)—aminoindanes like MEAI exhibit constrained geometry that moderates their interaction with monoaminergic targets [8].
Table 1: Nomenclature of 5-Methoxy-2,3-dihydro-1H-inden-2-amine
Nomenclature Type | Designation |
---|---|
IUPAC Name (Freebase) | 5-methoxy-2,3-dihydro-1H-inden-2-amine |
IUPAC Name (HCl Salt) | 5-methoxy-2,3-dihydro-1H-inden-2-amine hydrochloride |
CAS Number (Freebase) | 73305-09-6 |
CAS Number (HCl Salt) | 81593-54-6 |
Common Synonyms | MEAI, 5-MeO-AI, 5-Methoxy-2-aminoindane, CMND-100, Chaperon |
Molecular Formula (Freebase) | C₁₀H₁₃NO |
Molecular Formula (HCl Salt) | C₁₀H₁₄ClNO |
Table 2: Physicochemical Properties of MEAI Hydrochloride
Property | Value | Source/Notes |
---|---|---|
Molecular Weight | 199.68 g/mol | |
Appearance | Solid (typically white to off-white) | Research-grade form |
Solubility (DMF) | 5 mg/mL | [2] |
Solubility (DMSO) | 15 mg/mL | [2] |
Solubility (Ethanol) | 10 mg/mL | [2] |
Melting Point | 240–243 °C | [9] |
UV Absorption Maxima | 225 nm, 281 nm | Characteristic of indane chromophore [2] |
¹H NMR (D₂O) | δ 6.75 (d, J=8.4 Hz, 1H), 6.55 (s, 1H), 3.80 (s, 3H), 3.30–3.10 (m, 2H), 2.90–2.70 (m, 1H), 2.20–1.90 (m, 2H) | [2] |
Initial Synthesis and 20th-Century ResearchMEAI was first synthesized in 1956 during exploratory chemistry of indane derivatives, though its pharmacological characterization lagged behind its creation [6]. Early interest in aminoindanes focused on 2-AI (2-aminoindane) and analogs for non-psychoactive applications:
MEAI itself remained largely unexplored until the late 1990s–early 2000s, when patents described its synthesis implicitly within Markush structures [6].
Emergence in Novel Psychoactive Substance (NPS) MarketsMEAI gained prominence circa 2015–2017 amid regulatory bans on cathinones (e.g., mephedrone) and piperazines. Marketed as an "alcohol substitute" or "empathogen" under names like "Pace" (a liquid formulation containing 160 mg MEAI), it was promoted for inducing mild euphoria and reducing alcohol craving [2] [6]. Key events included:
Transition to Therapeutic DevelopmentConcurrently, academic researchers identified MEAI’s mechanistic uniqueness. Seminal studies by Nutt, Golan, and Shimshoni (2017–2018) characterized its pharmacokinetics and pharmacodynamics [6]:
This research underpinned its redevelopment as CMND-100 by Clearmind Medicine Inc. (2022) for alcohol use disorder (AUD), cocaine addiction, and metabolic disorders [2] [6]. Patents filed by Golan framed MEAI as a "binge behaviour regulator" and "alcoholic beverage substitute," cementing its shift from recreational NPS to clinical candidate [2] [6].
Mechanistic Profile: Selective Serotonin ReleaseMEAI functions primarily as a substrate-type monoamine releasing agent (MRA), transported into presynaptic neurons via plasma membrane transporters (SERT, NET, DAT) to trigger neurotransmitter efflux. Crucially, it exhibits modest selectivity for serotonin (5-HT) release over norepinephrine (NE) and dopamine (DA), quantified through rat synaptosome assays [2] [6] [10]:
Table 3 compares MEAI’s releasing potency to classical MRAs.
Structural Drivers of SelectivityMEAI’s selectivity arises from:
This profile reduces stimulatory and reinforcing effects typical of dopamine-centric MRAs, suggesting lower abuse potential [6] [10].
Therapeutic Implications and Research ImpactMEAI’s SSRA activity underpins its investigation for:
Its emergence validated the aminoindane scaffold as a template for designing safer MRAs. Unlike MDMA—which causes serotonergic neurotoxicity via reactive metabolites and excessive dopamine release—MEAI produces minimal long-term serotonergic deficits in preclinical models [8] [10]. This positions it as a tool for refining MRA design to decouple therapeutic effects from neurotoxicity.
Table 3: Monoamine Release Selectivity Profile of MEAI vs. Reference Compounds
Compound | Serotonin Release (EC₅₀, nM) | Norepinephrine Release (EC₅₀, nM) | Dopamine Release (EC₅₀, nM) | Source |
---|---|---|---|---|
MEAI | 134 | 861 | 2,646 | [2] [6] |
2-AI | >10,000 | 86 | 439 | [6] |
MDAI | 114 | 117 | 1,334 | [6] |
d-Amphetamine | 698–1,765 | 6.6–7.2 | 5.8–24.8 | [6] |
MDMA | 50–85 | 54–110 | 51–278 | [6] |
Additional Pharmacodynamic InteractionsBeyond monoamine release, MEAI exhibits:
These interactions further distinguish it from classical SSRAs like fenfluramine and underscore its multifaceted mechanism.
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7